molecular formula C13H14N2O B2917739 (2E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one CAS No. 954421-13-7

(2E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one

Cat. No. B2917739
M. Wt: 214.268
InChI Key: ZKAFMCYNLUNRHE-BQYQJAHWSA-N
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Description

(2E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one, also known as DMIP, is an indole derivative that has recently been studied for its potential medicinal properties. It is a heterocyclic compound with a unique structure, containing both an indole and an alkyl chain. DMIP has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-oxidant activities. In addition, DMIP has been studied for its potential application in drug synthesis and drug delivery.

Scientific Research Applications

Dynamin GTPase Inhibition

The compound has been identified as critical for inhibiting dynamin GTPase, a key enzyme involved in clathrin-mediated endocytosis. Research demonstrated that modifications to the compound led to increased potency and selectivity, making it an effective in-cell inhibitor for studying endocytic processes (Gordon et al., 2013).

Synthesis of Structurally Diverse Libraries

It serves as a starting material for generating a structurally diverse library of compounds through alkylation and ring closure reactions. This diversity is critical for drug discovery, allowing for the exploration of chemical space for new therapeutic agents (Roman, 2013).

Anti-Cancer Drug Intermediate

This compound is an important intermediate in the synthesis of osimertinib, a third-generation EGFR TKI used for treating certain types of lung cancer. Its role in the synthesis pathway highlights its importance in developing targeted cancer therapies (Zou et al., 2018).

Development of Meridianin Analogues

The compound is utilized in the synthesis of polycyclic meridianin analogues, which are of interest due to their potential biological activities, including antitumor and antibacterial properties. This research underscores the versatility of the compound in generating novel bioactive molecules (Časar et al., 2005).

Nonlinear Optical Properties

It has been explored for its third-order nonlinear optical properties, showing potential for applications in optical devices such as limiters. This application demonstrates the compound's utility beyond pharmaceuticals, extending to materials science (Rahulan et al., 2014).

properties

IUPAC Name

(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-15(2)8-7-13(16)11-9-14-12-6-4-3-5-10(11)12/h3-9,14H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAFMCYNLUNRHE-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one

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